molecular formula C9H13N5O2S B7477123 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide

Cat. No.: B7477123
M. Wt: 255.30 g/mol
InChI Key: XUZXBJNEISEQJM-UHFFFAOYSA-N
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Description

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its unique structural features and potential biological activities.

Scientific Research Applications

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the triazole ring[][3].

    Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a therapeutic agent[][3].

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in the production of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide can be compared with other triazole-containing compounds:

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2S/c1-3-4-10-8(16)12-7(15)5-17-9-13-11-6-14(9)2/h3,6H,1,4-5H2,2H3,(H2,10,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZXBJNEISEQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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